2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate
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Overview
Description
2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using hydroxylamine hydrochloride in refluxing methanol to yield the desired isoxazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same principles as laboratory synthesis, with appropriate adjustments for reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cycloaddition Reactions: Isoxazoles are known to participate in cycloaddition reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can modify the functional groups on the ring.
Scientific Research Applications
2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Isoxazole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Leflunomide: An isoxazole derivative with immunosuppressive properties.
Oxacillin: A beta-lactam antibiotic containing an isoxazole ring.
Cloxacillin: Another beta-lactam antibiotic with an isoxazole moiety.
Uniqueness
2-Chlorophenyl 5-phenyl-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group on the isoxazole ring makes it a valuable scaffold for drug development and organic synthesis .
Properties
Molecular Formula |
C16H10ClNO3 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(2-chlorophenyl) 5-phenyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H10ClNO3/c17-12-8-4-5-9-14(12)20-16(19)13-10-15(21-18-13)11-6-2-1-3-7-11/h1-10H |
InChI Key |
VUZNWNVCQSMMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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